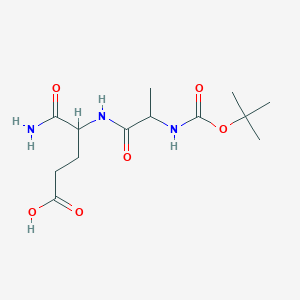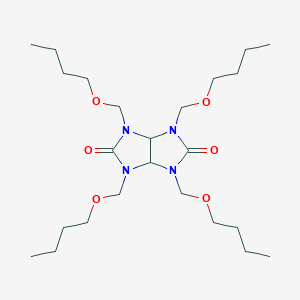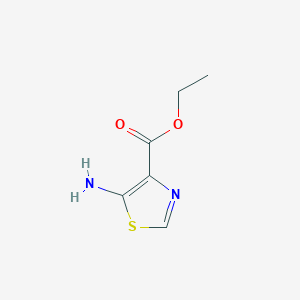![molecular formula C16H8O4 B098263 Isochromeno[3,4-b]chromene-5,12-dione CAS No. 15346-95-9](/img/structure/B98263.png)
Isochromeno[3,4-b]chromene-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isochromeno[3,4-b]chromene-5,12-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound has unique properties that make it an attractive candidate for a wide range of applications.
Mecanismo De Acción
The mechanism of action of isochromeno[3,4-b]chromene-5,12-dione varies depending on the application. In cancer cells, this compound inhibits the activity of topoisomerase II, which is an enzyme that is necessary for DNA replication and cell division. Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells. In weed species, isochromeno[3,4-b]chromene-5,12-dione interferes with the photosynthetic machinery by inhibiting the activity of photosystem II. This leads to a decrease in the production of ATP and ultimately cell death. In materials science, isochromeno[3,4-b]chromene-5,12-dione acts as an electron transport material, facilitating the movement of electrons in electronic devices.
Biochemical and Physiological Effects:
Isochromeno[3,4-b]chromene-5,12-dione has been found to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9. It has also been found to inhibit the activity of NF-κB, which is a transcription factor that is involved in inflammation and cell proliferation. In weed species, isochromeno[3,4-b]chromene-5,12-dione inhibits the activity of photosystem II, leading to a decrease in the production of ATP and ultimately cell death. In materials science, isochromeno[3,4-b]chromene-5,12-dione acts as an electron transport material, facilitating the movement of electrons in electronic devices.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isochromeno[3,4-b]chromene-5,12-dione has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and the yield of the product can be improved by optimizing the reaction conditions. Another advantage is that it has a wide range of potential applications in various fields of scientific research. However, one limitation is that it can be difficult to obtain pure samples of isochromeno[3,4-b]chromene-5,12-dione, which can affect the accuracy of experimental results. Another limitation is that the mechanism of action of this compound can be complex and may require further investigation.
Direcciones Futuras
There are several future directions for the study of isochromeno[3,4-b]chromene-5,12-dione. One direction is to further investigate its potential applications in medicine, particularly as an anti-cancer agent. Another direction is to explore its potential as a herbicide and antifungal agent in agriculture. In materials science, future research could focus on optimizing the properties of isochromeno[3,4-b]chromene-5,12-dione for use in electronic devices. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential limitations.
Métodos De Síntesis
The synthesis of isochromeno[3,4-b]chromene-5,12-dione can be achieved through several methods. One of the most common methods is the reaction of 2-hydroxy-1,4-naphthoquinone with 3,4-dihydro-2H-pyran in the presence of a catalyst. Another method involves the reaction of 2-hydroxy-1,4-naphthoquinone with malononitrile in the presence of a base. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reactants.
Aplicaciones Científicas De Investigación
Isochromeno[3,4-b]chromene-5,12-dione has been widely studied for its potential applications in various fields of scientific research. In medicine, this compound has shown promising results as an anti-cancer agent. It has been reported to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. In addition, it has also been found to have anti-inflammatory and anti-microbial properties.
In agriculture, isochromeno[3,4-b]chromene-5,12-dione has been studied as a potential herbicide. It has been found to inhibit the growth of several weed species by interfering with their photosynthetic machinery. This compound has also been reported to have antifungal activity against several plant pathogens.
In materials science, isochromeno[3,4-b]chromene-5,12-dione has been studied for its potential applications in organic electronics. It has been found to have good electron transport properties, making it a promising candidate for use in electronic devices such as solar cells and transistors.
Propiedades
Número CAS |
15346-95-9 |
|---|---|
Nombre del producto |
Isochromeno[3,4-b]chromene-5,12-dione |
Fórmula molecular |
C16H8O4 |
Peso molecular |
264.23 g/mol |
Nombre IUPAC |
isochromeno[3,4-b]chromene-5,12-dione |
InChI |
InChI=1S/C16H8O4/c17-14-11-7-3-4-8-12(11)19-16-13(14)9-5-1-2-6-10(9)15(18)20-16/h1-8H |
Clave InChI |
VRCAMIMNQBZNQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(OC4=CC=CC=C4C3=O)OC2=O |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(OC4=CC=CC=C4C3=O)OC2=O |
Sinónimos |
5H,12H-[2]Benzopyrano[3,4-b][1]benzopyran-5,12-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



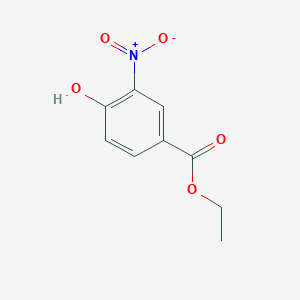
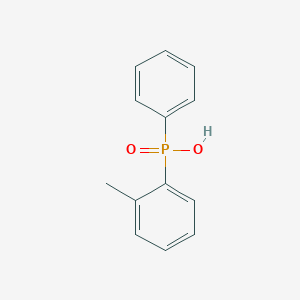

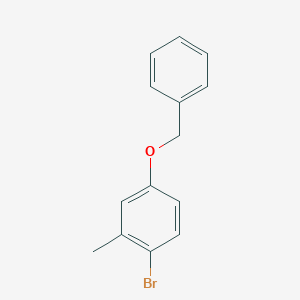
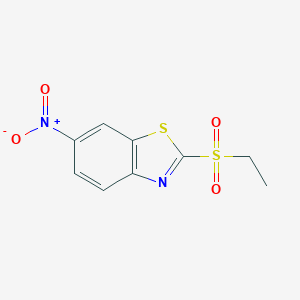

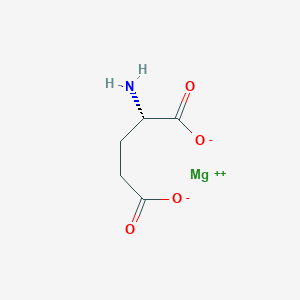
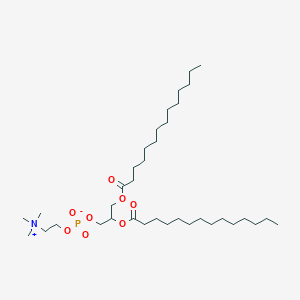
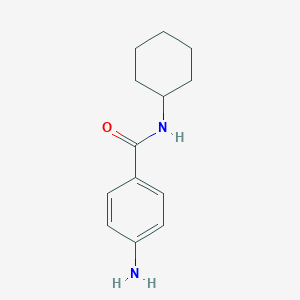
![1-[4-(Oxan-2-yloxy)phenyl]ethanone](/img/structure/B98195.png)
